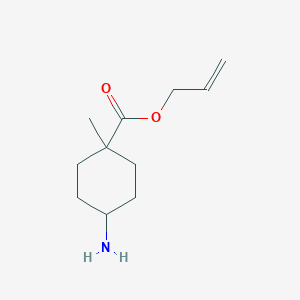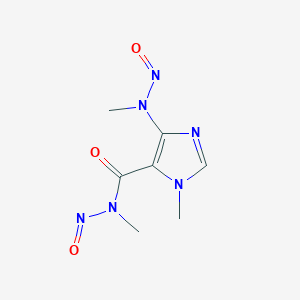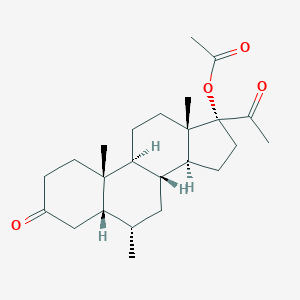
Chlorhydrate de 1-phénylpipérazine
Vue d'ensemble
Description
La phénylpiperazine est un composé chimique simple comportant un groupe phényle lié à un cycle pipérazine. Elle est connue pour ses applications diverses dans différents domaines, notamment la chimie, la biologie, la médecine et l’industrie. Le composé est caractérisé par sa formule chimique C10H14N2 et une masse molaire de 162,23 g/mol .
Applications De Recherche Scientifique
Phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Phenylpiperazine derivatives are studied for their potential as intestinal permeation enhancers.
Medicine: Some derivatives of phenylpiperazine are used in the treatment of mental disorders such as anxiety, Alzheimer’s, and depression.
Industry: Phenylpiperazine is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
1-Phenylpiperazine dihydrochloride is a derivative of phenylpiperazine . Phenylpiperazine is known to interact with the GABA receptor . The GABA receptor is a major inhibitory neurotransmitter in the central nervous system and plays a crucial role in reducing neuronal excitability .
Mode of Action
1-Phenylpiperazine dihydrochloride, as a GABA receptor agonist, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that gaba receptor agonists generally increase the frequency of opening of the gaba-activated chloride channels, leading to hyperpolarization of the cell membrane and inhibition of the action potential .
Pharmacokinetics
It is known that phenylpiperazine is toxic, with an oral ld50 in rats of 210 mg/kg .
Result of Action
The primary result of the action of 1-Phenylpiperazine dihydrochloride is the paralysis of worms due to its agonistic action on the GABA receptor . This leads to a reduction in neuronal excitability, which can have various effects depending on the specific context and organism.
Analyse Biochimique
Biochemical Properties
It is known that phenylpiperazines, the class of compounds to which 1-Phenylpiperazine dihydrochloride belongs, can interact with various enzymes and proteins
Cellular Effects
It has been shown to enhance transepithelial transport with minimal cytotoxicity This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that 1-Phenylpiperazine is toxic, with an oral LD50 in rats of 210 mg/kg . This suggests that high doses could have toxic or adverse effects.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La phénylpiperazine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium . Une autre méthode comprend la réaction de l'aniline avec le chlorhydrate de bis-(2-chloroéthyl)amine à des températures élevées (160-250 °C) pour former le chlorhydrate de phénylpiperazine, qui est ensuite traité avec une solution aqueuse alcaline pour obtenir le produit final .
Méthodes de Production Industrielle : La production industrielle de phénylpiperazine suit généralement la méthode impliquant l'aniline et le chlorhydrate de bis-(2-chloroéthyl)amine en raison de sa simplicité, de son rendement élevé et de sa rentabilité. Le processus donne un produit avec une pureté supérieure à 99,5 % et un rendement supérieur à 75 % .
Analyse Des Réactions Chimiques
Types de Réactions : La phénylpiperazine subit diverses réactions chimiques, notamment :
Oxydation : La phénylpiperazine peut être oxydée pour former les N-oxydes correspondants.
Réduction : Elle peut être réduite pour former des amines secondaires.
Substitution : La phénylpiperazine peut subir des réactions de substitution, en particulier au niveau des atomes d'azote.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les composés halogénés et les agents alkylants sont fréquemment utilisés dans les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions incluent les N-oxydes, les amines secondaires et divers dérivés de phénylpiperazine substitués .
4. Applications de la Recherche Scientifique
La phénylpiperazine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de divers composés organiques.
Médecine : Certains dérivés de la phénylpiperazine sont utilisés dans le traitement de troubles mentaux tels que l'anxiété, la maladie d'Alzheimer et la dépression.
Industrie : La phénylpiperazine est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques.
5. Mécanisme d'Action
Le mécanisme d'action de la phénylpiperazine et de ses dérivés varie en fonction de l'application spécifique. Dans le contexte des améliorateurs de la perméation intestinale, la phénylpiperazine améliore le transport transépithélial en affectant les jonctions serrées de l'épithélium intestinal . Dans les applications médicales, les dérivés de la phénylpiperazine interagissent avec diverses cibles moléculaires, notamment les récepteurs des neurotransmetteurs et les canaux ioniques, pour exercer leurs effets thérapeutiques .
Comparaison Avec Des Composés Similaires
La phénylpiperazine fait partie d'une classe plus large de composés appelés pipérazines. Les composés similaires incluent :
Benzylpiperazine : Connu pour ses propriétés stimulantes.
Diphénylpiperazine : Utilisé dans la synthèse de divers produits pharmaceutiques.
Diphénylméthylpipérazine : Étudié pour ses applications thérapeutiques potentielles.
La phénylpiperazine est unique en raison de sa structure spécifique, qui lui permet d'interagir avec une large gamme de cibles moléculaires et de présenter des activités biologiques diverses .
Propriétés
IUPAC Name |
1-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-54-6 | |
| Record name | 1-Phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

